Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-
Description
Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- is a heterocyclic compound featuring a fused imidazole-thiazole core substituted with two methyl groups at positions 2 and 3 and an acetic acid moiety at position 4. This structure combines the electron-rich imidazo[2,1-b]thiazole system with a polar carboxylic acid group, making it a versatile scaffold for pharmaceutical and material science applications.
Properties
CAS No. |
61984-79-0 |
|---|---|
Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-5-6(2)14-9-10-7(3-8(12)13)4-11(5)9/h4H,3H2,1-2H3,(H,12,13) |
InChI Key |
TVSHIDSZHZKDIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with α-haloketones, followed by cyclization to form the imidazo[2,1-b]thiazole core.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting the demands of pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Methyl-Substituted Derivatives
- 2-Methyl-6-phenylimidazo[2,1-b]thiazole (CAS 51226-37-0): This derivative lacks the acetic acid group but includes a phenyl substituent. It exhibits a molecular weight of 214.29 g/mol and has been synthesized with yields up to 96% via optimized routes.
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid : With a methyl group at position 6 and a carboxylic acid at position 5, this compound highlights how positional isomerism affects polarity and biological activity. Its applications in coordination chemistry (e.g., iridium complexes for phosphorescent materials) suggest that the acetic acid group in the target compound could similarly enable metal-binding properties .
Halogenated and Aryl-Substituted Derivatives
- 2-Chloro-6-phenylimidazo[2,1-b]thiazole: Demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv, emphasizing the role of halogen substituents in enhancing bioactivity.
- Arylated Imidazo[2,1-b]thiazoles : Arylation at position 2 or 3 (e.g., using aryl hydrazines) broadens functional group tolerance. For example, benzo[d]imidazo[2,1-b]thiazoles synthesized via Friedel-Crafts acylation show enhanced π-π stacking capabilities, useful in material science .
Heterocycle-Fused Derivatives
- Imidazo[2,1-b][1,3,4]thiadiazoles : Replacement of the thiazole ring with a thiadiazole moiety alters electronic properties and bioactivity. These derivatives exhibit moderate antitubercular activity and have been synthesized via microwave-assisted methods, achieving high yields (e.g., 90% under solvent-free conditions) .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound’s molecular formula is estimated as C₁₀H₁₂N₂O₂S (MW ≈ 224.28 g/mol), making it heavier than non-acid derivatives (e.g., 2-methyl-6-phenylimidazo[2,1-b]thiazole, MW 214.29 g/mol) . The acetic acid group increases water solubility compared to esters (e.g., ethyl ester derivatives in ).
- Thermal Stability : Methyl and aryl substituents generally enhance thermal stability, as seen in iridium complexes incorporating imidazo[2,1-b]thiazole ligands .
Biological Activity
Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by imidazo and thiazole rings with a carboxylic acid group at the 6-position of the imidazo ring and two methyl groups at the 2 and 3 positions of the thiazole moiety. This specific arrangement contributes to its biological properties. The synthesis typically involves multi-step reactions that allow for the modification of substituents to enhance biological activity or alter physical properties .
Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that certain derivatives exhibit significant antibacterial and antifungal activities. For instance, a study evaluated various derivatives against Mycobacterium tuberculosis and reported varying degrees of inhibition, with some compounds demonstrating minimal inhibitory concentrations (MIC) as low as 6.25 mg/ml .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound Name | MIC (mg/ml) | Target Pathogen |
|---|---|---|
| Compound A | 6.25 | Mycobacterium tuberculosis |
| Compound B | 12.5 | Staphylococcus aureus |
| Compound C | 25 | Candida albicans |
Anticancer Activity
The anticancer potential of Imidazo[2,1-b]thiazole-6-acetic acid has been highlighted in various studies. For example, derivatives have shown remarkable antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines with IC50 values ranging from micromolar to sub-micromolar levels. Mechanistic studies suggest that these compounds modulate key regulators of epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin .
Table 2: Anticancer Activity Against PDAC Cell Lines
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 0.5 | SUIT-2 |
| Compound E | 0.8 | Capan-1 |
| Compound F | 1.0 | Panc-1 |
Anti-inflammatory Activity
Research has also identified Imidazo[2,1-b]thiazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. One study reported that a derivative exhibited an IC50 value of 0.08 µM for COX-2 inhibition while showing no significant activity against COX-1 (IC50 >100 µM), indicating a high selectivity for COX-2 .
Case Studies
Case Study 1: Antituberculosis Activity
A recent study synthesized several imidazo[2,1-b]thiazole derivatives and evaluated their antitubercular activity using the BACTEC radiometric system. Among the compounds tested, one showed significant inhibition against Mycobacterium tuberculosis, suggesting potential for further development as an antitubercular agent .
Case Study 2: Anticancer Mechanism
In another investigation focused on pancreatic cancer cells, specific imidazo[2,1-b]thiazole derivatives were shown to inhibit cell migration and promote apoptosis through modulation of signaling pathways associated with cancer progression .
Q & A
Q. Table 1. Synthetic Methods and Yields
| Method | Key Reactants/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation with 2-bromoacetophenones | Ethyl 2-(2-aminothiazol-4-yl)acetate | 85–90 | |
| Friedel-Crafts acylation | Eaton’s reagent, solvent-free | 90–96 |
Basic: How can spectroscopic techniques elucidate the molecular structure of 2,3-dimethyl-substituted imidazo[2,1-b]thiazole derivatives?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at C2/C3). Chemical shifts at δ 2.1–2.5 ppm (methyl protons) and δ 150–160 ppm (thiazole carbons) are diagnostic .
- X-ray Crystallography: Resolves spatial arrangements, such as planar imidazo-thiazole cores and dihedral angles between fused rings. For example, imidazo[2,1-b]thiazole-5-carboxylate derivatives exhibit intermolecular hydrogen bonding influencing crystal packing .
Advanced: What strategies address contradictory data in the biological activity (e.g., antimicrobial vs. cytotoxicity) of imidazo[2,1-b]thiazole analogs?
Methodological Answer:
- Dose-Response Studies: Establish therapeutic indices (TI) by comparing IC₅₀ values in microbial vs. mammalian cell lines (e.g., TI >10 indicates selectivity) .
- Structural Optimization: Modify substituents (e.g., replacing bromine with methoxy groups) to reduce cytotoxicity while retaining antimicrobial activity. For example, 6-phenyl derivatives show lower cytotoxicity than halogenated analogs .
- Mechanistic Profiling: Use transcriptomics or proteomics to identify off-target effects in mammalian cells .
Advanced: How can researchers optimize reaction parameters to improve yields in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE): Screen variables (e.g., solvent polarity, catalyst loading) using factorial designs. For instance, polar aprotic solvents (DMF) enhance cyclization efficiency in imidazo-thiazole formation .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure. Evidence shows ZnCl₂ reduces reaction time by 30% in thiadiazole syntheses .
Basic: What in vitro assays assess the anticancer potential of imidazo[2,1-b]thiazole derivatives?
Methodological Answer:
- MTT Assay: Measures cell viability in cancer lines (e.g., MCF-7, HeLa). Derivatives with electron-withdrawing groups (NO₂, CF₃) show IC₅₀ values <10 µM .
- Apoptosis Detection: Flow cytometry with Annexin V/PI staining confirms programmed cell death. For example, 2,3-dimethyl analogs induce caspase-3 activation in leukemia cells .
Q. Table 2. Biological Activity Profiles
| Activity | Model System/Assay | Key Findings | Reference |
|---|---|---|---|
| Anticancer | MTT assay (HeLa cells) | IC₅₀: 8.2 µM (2,3-dimethyl derivative) | |
| Antimicrobial | Agar diffusion (E. coli) | Zone of inhibition: 18 mm |
Advanced: What computational methods predict pharmacokinetic properties, and how reliable are these models?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR): Predicts solubility and bioavailability using descriptors like logP and topological polar surface area (TPSA). For imidazo[2,1-b]thiazoles, TPSA <90 Ų correlates with oral bioavailability .
- Molecular Dynamics (MD) Simulations: Assess membrane permeability. Studies show 2,3-dimethyl derivatives exhibit favorable binding to serum albumin, enhancing plasma stability .
Basic: How do substituents at the 6-position influence the electronic properties of imidazo[2,1-b]thiazole cores?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or trifluoromethyl (CF₃) groups reduce electron density, enhancing electrophilic reactivity. UV-Vis spectra show bathochromic shifts in CF₃-substituted derivatives .
- Electron-Donating Groups (EDGs): Methoxy (OCH₃) groups increase π-π stacking in crystal lattices, observed via X-ray diffraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
